molecular formula C22H25ClN4O3S B2581739 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide CAS No. 886888-52-4

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide

Cat. No. B2581739
CAS RN: 886888-52-4
M. Wt: 460.98
InChI Key: CYOMSIJIADAZQC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzimidazole ring, a piperidine ring, a sulfonyl group, and a chlorobutanamide group . Benzimidazole is a type of organic compound that consists of a benzene ring fused to an imidazole ring . Piperidine is a heterocyclic organic compound with a six-membered ring containing one nitrogen atom . The sulfonyl group is a sulfur atom bonded to two oxygen atoms and connected to an R group . Chlorobutanamide refers to an amide group attached to a four-carbon chain with a chlorine atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups . The benzimidazole and piperidine rings are likely to contribute significantly to the compound’s three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present . For example, the amide group might undergo hydrolysis, and the benzimidazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups like the sulfonyl and amide groups might increase its solubility in polar solvents .

Scientific Research Applications

Antimicrobial Activity

Compounds containing the benzimidazole nucleus, like the one , have been found to exhibit promising antimicrobial activity . They can potentially be used in the development of new drugs to combat antimicrobial resistance by pathogens .

Anticancer Activity

Benzimidazole derivatives have shown potential as anticancer agents. They have been found to exhibit antiproliferative effects against certain types of cancer cells, such as breast cancer cell lines .

Anti-inflammatory Activity

Benzimidazole derivatives have also been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antiviral Activity

Compounds containing the benzimidazole nucleus have shown antiviral activity . They could potentially be used in the development of new antiviral drugs.

Inhibition of NLRP3 Inflammasome

Compounds similar to the one have been found to inhibit the NLRP3 inflammasome, a protein complex involved in the immune response . This could potentially be used in the treatment of diseases related to the immune system.

Antihypertensive Activity

Benzimidazole derivatives have been found to exhibit antihypertensive activity . They could potentially be used in the development of new drugs for the treatment of hypertension.

Proton Pump Inhibitory Activity

Compounds containing the benzimidazole nucleus have been found to exhibit proton pump inhibitory activity . This makes them potential candidates for the development of new drugs for the treatment of conditions like acid reflux and stomach ulcers.

Anthelmintic Activity

Benzimidazole derivatives have also been reported to possess anthelmintic (anti-parasitic) properties . This makes them potential candidates for the development of new drugs for the treatment of parasitic infections.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound . For instance, if this compound is intended to be a drug, it might interact with biological targets such as enzymes or receptors .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly if it has medicinal properties . Additionally, studies could investigate more efficient synthesis methods or ways to modify the compound to enhance its properties .

properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-4-chlorobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O3S/c23-13-3-6-21(28)24-17-7-9-18(10-8-17)31(29,30)27-14-11-16(12-15-27)22-25-19-4-1-2-5-20(19)26-22/h1-2,4-5,7-10,16H,3,6,11-15H2,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOMSIJIADAZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide

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